molecular formula C12H26N2 B13192709 4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine

4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine

Cat. No.: B13192709
M. Wt: 198.35 g/mol
InChI Key: MBXQHKGUFWDBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine typically involves the reaction of 4-piperidone with 4,4-dimethylpentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to an amine group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-(piperidin-2-yl)pentan-1-amine
  • 5-(Piperidin-4-yl)pentan-2-one
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine is unique due to its specific structural features, such as the presence of two methyl groups at the 4,4-position and the piperidine ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

4,4-dimethyl-2-piperidin-4-ylpentan-1-amine

InChI

InChI=1S/C12H26N2/c1-12(2,3)8-11(9-13)10-4-6-14-7-5-10/h10-11,14H,4-9,13H2,1-3H3

InChI Key

MBXQHKGUFWDBCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CN)C1CCNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.